molecular formula C12H10N4O3 B2878549 3-(4-Methoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775303-53-1

3-(4-Methoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2878549
CAS RN: 1775303-53-1
M. Wt: 258.237
InChI Key: APJWSFQYXWHMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Methoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole” is a complex organic molecule. It contains a methoxyphenyl group, a methyl group, and a bi-1,2,4-oxadiazole group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicine, material science, and organic chemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains. While specific information on “3-(4-Methoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole” is not available, similar compounds have been studied for their properties .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. While specific information on “3-(4-Methoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole” is not available, safety data sheets for similar compounds provide information on potential hazards, safe handling practices, and emergency procedures .

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-7-13-11(18-15-7)12-14-10(16-19-12)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJWSFQYXWHMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.